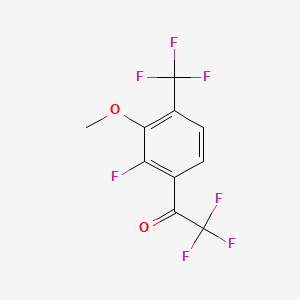
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This one-step synthesis method yields the desired compound with a moderate yield of approximately 60% . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction with optically active Grignard reagents can yield 2,2,2-trifluoro-1-phenylethanol.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and radical initiators for trifluoromethylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone has diverse applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with biological macromolecules, influencing their function and stability. The pathways involved often include radical intermediates and nucleophilic substitutions .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone stands out due to its multiple trifluoromethyl groups, which enhance its stability and reactivity. Similar compounds include:
2,2,2-Trifluoroacetophenone: Used in similar applications but lacks the additional fluorine and methoxy groups.
Trifluoromethylbenzene: Another fluorinated compound with different reactivity and applications.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H5F7O2 |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5F7O2/c1-19-7-5(9(12,13)14)3-2-4(6(7)11)8(18)10(15,16)17/h2-3H,1H3 |
InChI Key |
SIMUBECNPQJIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















